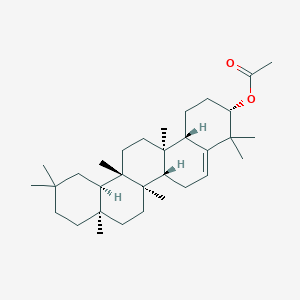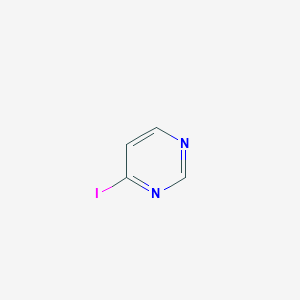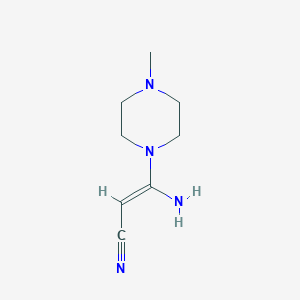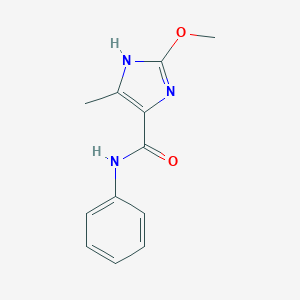
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a phenyl group attached to the nitrogen atom at the 1-position of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methoxy-5-methyl-1H-imidazole-4-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical properties.
2-Methoxy-1H-imidazole-4-carboxamide:
5-Methyl-N-phenyl-1H-imidazole-4-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness: 2-METHOXY-5-METHYL-4-PHENYLCARBAMOYLIMIDAZOLE is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Número CAS |
138944-33-9 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-phenyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(15-12(13-8)17-2)11(16)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
NEBDNCAHALUEFK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=C(N=C(N1)OC)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


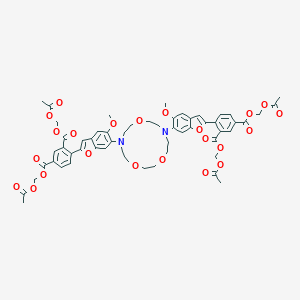
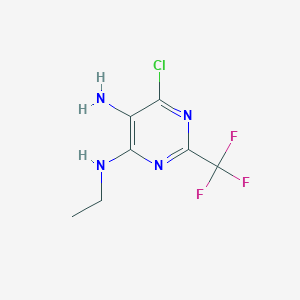
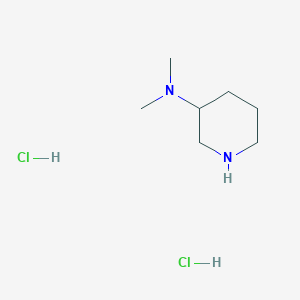
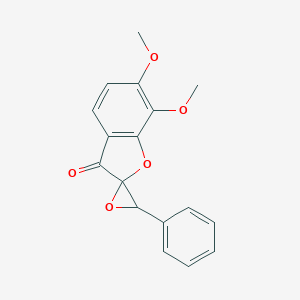
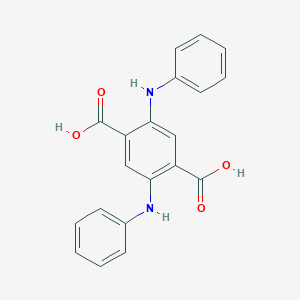
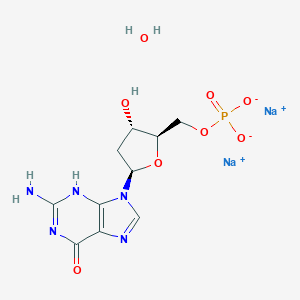
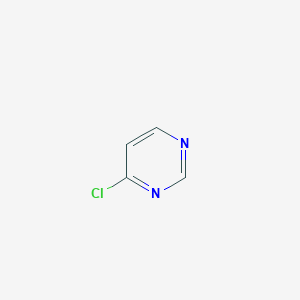
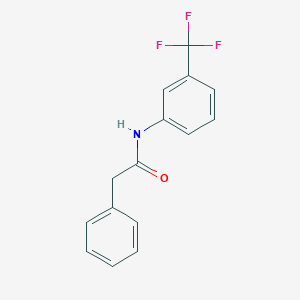
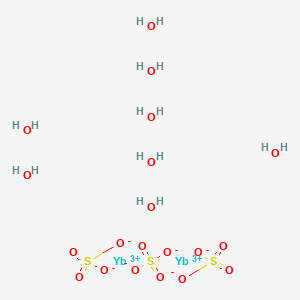

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
